

Physicochemical Characteristics of N-ethyl-N-methylpentanamide: A Technical Guide

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Compound of Interest

Compound Name: C5-Conh-C2-N-CH3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-ethyl-N-methylpentanamide. Due to a lack of published experimental data for this specific compound, this guide combines computationally predicted data with established experimental protocols for the characterization of amides. This information is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug development, and materials science.

Core Physicochemical Data

The following tables summarize the available computed physicochemical properties for N-ethyl-N-methylpentanamide. It is important to note that these are predicted values and experimental verification is recommended.

Table 1: Computed Physicochemical Properties of N-ethyl-N-methylpentanamide

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	PubChem[1]
Molecular Weight	143.23 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	143.131014166	PubChem[1]
Topological Polar Surface Area	20.3 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]

Note: As a tertiary amide, N-ethyl-N-methylpentanamide lacks a hydrogen atom on the nitrogen, which significantly influences its physical properties. Tertiary amides cannot act as hydrogen bond donors, leading to lower boiling points compared to primary and secondary amides of similar molecular weight. However, they can act as hydrogen bond acceptors via the carbonyl oxygen, which allows for some solubility in protic solvents.[2]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of an amide like N-ethyl-N-methylpentanamide.

Synthesis and Purification

A common method for the synthesis of N-ethyl-N-methylpentanamide would involve the acylation of N-ethylmethylaniline with pentanoyl chloride.

Protocol 1: Synthesis of N-ethyl-N-methylpentanamide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylaniline (1.0 equivalent) in a

suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

- **Cooling:** Cool the stirred solution to 0 °C using an ice bath.
- **Addition of Acyl Chloride:** Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution. The reaction is exothermic, and the temperature should be maintained below 10°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used previously. Combine the organic layers and wash with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by distillation or column chromatography on silica gel.

Protocol 2: Purification by Recrystallization (if the product is a solid at room temperature)

For solid amides, recrystallization is a standard purification technique.

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the amide is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for amides include ethanol, acetone, or acetonitrile.
- **Dissolution:** Dissolve the crude product in a minimal amount of the hot solvent.
- **Cooling and Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- **Drying:** Dry the purified crystals under vacuum.

Physicochemical Characterization

Protocol 3: Melting Point Determination

The melting point is a crucial indicator of purity for solid compounds.

- **Sample Preparation:** Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
- **Apparatus:** Use a calibrated melting point apparatus (e.g., a Mel-Temp or a Thiele tube).
- **Measurement:** Heat the sample slowly (approximately 1-2 °C per minute) and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[\[3\]](#)[\[4\]](#)

Protocol 4: Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

- **Apparatus:** A Thiele tube or a micro-boiling point apparatus is suitable for small sample volumes.[\[5\]](#)[\[6\]](#)
- **Procedure (Thiele Tube):**
 - Place a small amount of the liquid into a small test tube.
 - Invert a sealed capillary tube into the liquid.
 - Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil.
 - Heat the side arm of the Thiele tube gently.
 - Observe a steady stream of bubbles emerging from the capillary tube.
 - Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[\[6\]](#)

Protocol 5: Solubility Determination

- **Solvent Screening:** In separate small test tubes, add a small, measured amount of N-ethyl-N-methylpentanamide (e.g., 10 mg) to a measured volume of various solvents (e.g., 1 mL) such as water, ethanol, diethyl ether, and dichloromethane.
- **Observation:** Agitate the mixtures and visually observe whether the compound dissolves completely, is partially soluble, or is insoluble at room temperature.
- **Quantitative Measurement (Optional):** For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the clear supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solute determined.

Protocol 6: pKa Determination by Potentiometric Titration

While amides are generally considered neutral, their basicity or acidity can be determined, though they are very weak bases.

- **Sample Preparation:** Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and a co-solvent like acetonitrile for less soluble compounds.^[7]
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.^{[8][9][10]}
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.^{[8][9]}

Protocol 7: LogP Determination by Shake-Flask Method

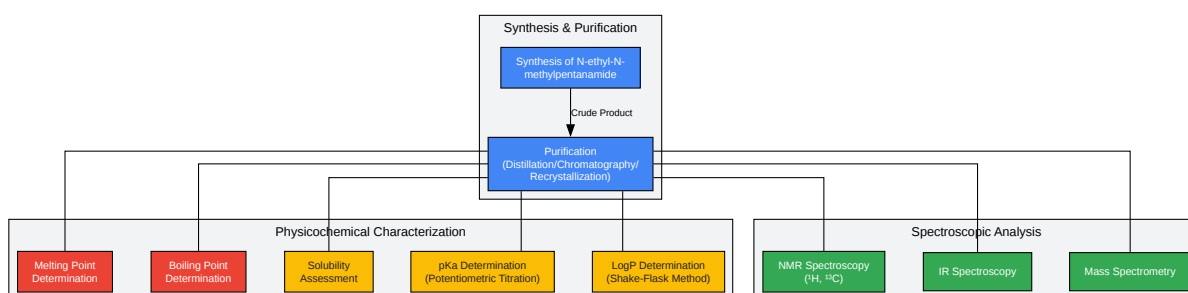
The partition coefficient (LogP) is a measure of a compound's lipophilicity.

- **Phase Preparation:** Prepare a biphasic system of n-octanol and water, and pre-saturate each phase with the other.
- **Partitioning:** Dissolve a known amount of N-ethyl-N-methylpentanamide in one of the phases. Mix the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.^{[11][12][13]}

- Phase Separation: Allow the layers to separate completely.
- Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or chromatography.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-ethyl-N-methylpentanamide.



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Caption: Workflow for the synthesis, purification, and physicochemical characterization of N-ethyl-N-methylpentanamide.

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